Product packaging for 2-(3-Bromo-4-methylphenyl)acetic acid(Cat. No.:CAS No. 1201633-84-2)

2-(3-Bromo-4-methylphenyl)acetic acid

Cat. No.: B104314
CAS No.: 1201633-84-2
M. Wt: 229.07 g/mol
InChI Key: POUORGSHKJVFIC-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methylphenyl)acetic Acid is a chemical reagent used in organic and pharmaceutical synthesis . It serves as a versatile building block for constructing complex molecules, with specific applications in the synthesis of phenyl-alkyl-piperazines . The presence of both the carboxylic acid functional group and the bromine substituent on the aromatic ring provides two distinct sites for chemical modification, making it a valuable intermediate for researchers. The acetic acid moiety can be utilized for condensation reactions or further functionalization, while the bromine atom is a reactive handle for metal-catalyzed cross-coupling reactions, which are fundamental techniques in modern drug discovery and materials science . As such, this compound is employed in research laboratories focused on developing new therapeutic agents and other advanced organic materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO2 B104314 2-(3-Bromo-4-methylphenyl)acetic acid CAS No. 1201633-84-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromo-4-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-2-3-7(4-8(6)10)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUORGSHKJVFIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of 2 3 Bromo 4 Methylphenyl Acetic Acid

Direct Synthetic Routes to 2-(3-Bromo-4-methylphenyl)acetic Acid

Direct synthesis approaches offer an efficient means to introduce the bromo substituent onto the 4-methylphenylacetic acid scaffold. These methods are advantageous due to the ready availability of the starting material and the potential for high atom economy.

Regioselective Bromination of Substituted Phenylacetic Acids

A primary route to this compound involves the electrophilic aromatic substitution of 4-methylphenylacetic acid. The directing effects of the methyl and acetic acid groups on the aromatic ring are crucial in achieving the desired regioselectivity. The methyl group is an activating, ortho-, para-directing group, while the acetic acid moiety is a deactivating, meta-directing group. In this case, the activating effect of the methyl group predominantly influences the position of bromination.

A closely related and well-documented procedure is the regioselective bromination of 4-methoxyphenylacetic acid, which yields 2-(3-bromo-4-methoxyphenyl)acetic acid. nih.gov Given the similar electronic nature of methyl and methoxy (B1213986) groups as ortho-, para-directors, this reaction serves as an excellent model for the synthesis of the target compound.

The choice of brominating agent and reaction conditions is critical to control the regioselectivity and prevent side reactions, such as polybromination or benzylic bromination of the methyl group.

Common brominating agents for aromatic rings include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). wikipedia.orgmissouri.edu For the ortho-bromination of activated rings, molecular bromine is often effective. In the synthesis of the analogous 2-(3-bromo-4-methoxyphenyl)acetic acid, a solution of bromine in acetic acid was added dropwise to a solution of 4-methoxyphenylacetic acid, also in acetic acid. nih.gov This procedure, conducted at room temperature, resulted in a high yield of the desired ortho-brominated product. nih.gov

N-Bromosuccinimide is another versatile brominating agent. While it is frequently used for allylic and benzylic brominations under radical conditions, it can also effect aromatic bromination of electron-rich substrates. wikipedia.orgmissouri.edumasterorganicchemistry.com The reaction conditions, particularly the presence or absence of radical initiators and the choice of solvent, determine the reaction pathway. For aromatic bromination, polar solvents are typically employed.

Brominating AgentTypical ConditionsSubstrate Example (Analogue)ProductYieldReference
Bromine (Br₂)Acetic acid, Room temperature4-methoxyphenylacetic acid2-(3-Bromo-4-methoxyphenyl)acetic acid84% nih.gov
N-BromosuccinimidePolar solvent (e.g., DMF for para-selectivity on other substrates)Electron-rich aromaticsBrominated aromatic compounds- wikipedia.org

Table 1: Brominating Agents and Conditions for Aromatic Bromination

The solvent plays a crucial role in the bromination reaction, influencing the solubility of the reactants and the stability of the intermediates. For the bromination of phenylacetic acid derivatives, polar protic solvents are often employed.

In the case of the bromination of 4-methoxyphenylacetic acid, acetic acid was used as the solvent for both the substrate and the bromine. nih.gov Acetic acid is advantageous as it can solubilize the starting material and facilitate the electrophilic substitution process. Other solvents that can be considered for aromatic bromination include halogenated hydrocarbons, although these are more common in radical brominations. wikipedia.org The use of dimethylformamide (DMF) as a solvent with NBS has been reported to favor para-bromination in other systems. wikipedia.org

SolventBrominating AgentSubstrate Example (Analogue)NotesReference
Acetic AcidBromine (Br₂)4-methoxyphenylacetic acidEffective for regioselective ortho-bromination of the activated ring. nih.gov
DMFNBSPhenols, AnilinesPromotes para-selectivity in other electron-rich aromatic systems. wikipedia.org

Table 2: Solvent Systems in Aromatic Bromination

Coupling Reactions for Phenylacetic Acid Formation

An alternative to the direct bromination of 4-methylphenylacetic acid is the construction of the target molecule using cross-coupling reactions. These methods involve the formation of a carbon-carbon bond between a suitable aryl precursor and a two-carbon acetic acid synthon. Palladium-catalyzed reactions are particularly prominent in this regard.

The direct α-arylation of acetic acid derivatives with aryl halides presents a modern and efficient route to phenylacetic acids. acs.org This approach would involve the coupling of a 3-bromo-4-methyl-substituted aryl halide with an enolate of an acetic acid derivative. While powerful, the direct α-arylation of carboxylic acids themselves can be challenging. acs.org

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. wikipedia.orglibretexts.org This strategy can be applied to the synthesis of this compound in a convergent manner. A plausible approach would involve the coupling of (3-bromo-4-methylphenyl)boronic acid with an ethyl bromoacetate (B1195939) in the presence of a palladium catalyst and a base. inventivapharma.com

The general mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Reactant 1Reactant 2CatalystBaseProductReference (General Methodology)
(3-Bromo-4-methylphenyl)boronic acidEthyl bromoacetatePd(PPh₃)₄, Pd(OAc)₂K₂CO₃, K₃PO₄Ethyl 2-(3-bromo-4-methylphenyl)acetate inventivapharma.com
3-Bromo-4-methyl-iodobenzene(2-ethoxy-2-oxoethyl)zinc bromidePd(PPh₃)₄-Ethyl 2-(3-bromo-4-methylphenyl)acetate(Negishi Coupling Analogy)

Table 3: Potential Suzuki-Miyaura and Related Cross-Coupling Strategies

Following the coupling reaction to form the ester, a straightforward hydrolysis step would yield the final product, this compound. This approach offers the advantage of building the molecule from readily available starting materials and is tolerant of a wide range of functional groups.

Other Emerging Synthetic Protocols

While traditional methods for the synthesis of this compound have been well-established, ongoing research continues to explore novel and more efficient synthetic routes. These emerging protocols often focus on improving yield, reducing reaction times, employing milder reaction conditions, and utilizing more environmentally benign reagents.

One area of development involves the application of advanced catalytic systems. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, could potentially be adapted for the synthesis of this compound. These methods offer the advantage of forming the carbon-carbon bond of the acetic acid side chain under relatively mild conditions. Another approach could involve C-H activation strategies, directly functionalizing the toluene (B28343) precursor at the desired position, thereby offering a more atom-economical synthesis.

Furthermore, multi-step synthetic sequences starting from readily available precursors are being optimized. For example, a synthetic route could begin with 2,6-dibromo-4-methylaniline, proceeding through the construction of a core aromatic structure which is then converted to the final phenylacetic acid derivative. doaj.org Such multi-step syntheses are valuable for creating a variety of derivatives with potential biological activities. doaj.org

Flow chemistry is another emerging technology that could be applied to the synthesis of this compound. By performing reactions in continuous flow reactors, it is possible to achieve better control over reaction parameters, leading to higher yields and purity, as well as enhanced safety for exothermic reactions.

While specific examples of these emerging protocols applied directly to this compound are not yet abundant in the literature, the general trends in organic synthesis suggest that these innovative methodologies will likely play a significant role in the future production of this and related compounds.

Derivatization and Chemical Transformations of this compound

The structure of this compound offers multiple reactive sites, making it a versatile precursor for the synthesis of a wide range of derivatives. The carboxylic acid group, the bromine atom on the phenyl ring, the aromatic ring itself, and the methyl group can all undergo various chemical transformations.

Esterification Reactions of the Carboxylic Acid Group

The carboxylic acid moiety of this compound can be readily converted to its corresponding esters through various esterification methods. A common and straightforward method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. wikipedia.org For example, refluxing this compound with methanol (B129727) and a catalytic amount of sulfuric acid would yield methyl 2-(3-bromo-4-methylphenyl)acetate. wikipedia.org Similarly, using ethanol (B145695) would produce the ethyl ester. wikipedia.org

Alternative methods for esterification can be employed, particularly when dealing with sensitive substrates or to achieve higher yields under milder conditions. For instance, reaction with diazomethane (B1218177) or its derivatives can provide a clean and high-yielding route to methyl esters. researchgate.net Other activating agents for the carboxylic acid, such as carbodiimides (e.g., EDC) in the presence of a catalyst like DMAP, can facilitate esterification with a variety of alcohols, including sterically hindered ones. researchgate.net Transesterification is another viable method, where an existing ester is exchanged with a different alcohol, often catalyzed by a Lewis acid. google.com

ReactantReagent(s)ProductReaction Type
This compoundMethanol, Sulfuric AcidMethyl 2-(3-bromo-4-methylphenyl)acetateFischer Esterification
This compoundEthanol, Sulfuric AcidEthyl 2-(3-bromo-4-methylphenyl)acetateFischer Esterification
This compoundDiazomethaneMethyl 2-(3-bromo-4-methylphenyl)acetateEsterification
This compoundAlcohol, EDC, DMAPCorresponding EsterCarbodiimide-mediated Esterification

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom attached to the phenyl ring of this compound is susceptible to nucleophilic substitution, although this typically requires specific reaction conditions, often involving a catalyst. nih.gov A common transformation is the replacement of the bromine with a cyano group using a cyanide salt, such as sodium cyanide or copper(I) cyanide. This reaction is a key step in the synthesis of the corresponding nitrile derivative, which can be further hydrolyzed to a carboxylic acid.

Another important nucleophilic substitution is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that allows for the formation of a carbon-nitrogen bond. This would involve reacting this compound with an amine in the presence of a palladium catalyst and a suitable base to yield an amino-substituted phenylacetic acid derivative.

Additionally, under certain conditions, the bromine atom can be replaced by other nucleophiles such as alkoxides or thiolates, leading to the formation of ether or thioether derivatives, respectively. These reactions often require a catalyst, such as a copper salt, to proceed efficiently. It is important to note that nucleophilic aromatic substitution reactions are generally less straightforward than aliphatic nucleophilic substitutions and often require specific activating groups on the aromatic ring, which are not present in this molecule. nih.gov

ReactantReagent(s)ProductReaction Type
This compoundSodium Cyanide2-(3-Cyano-4-methylphenyl)acetic acidNucleophilic Aromatic Substitution
This compoundAmine, Palladium Catalyst, Base2-(3-Amino-4-methylphenyl)acetic acid derivativeBuchwald-Hartwig Amination
This compoundAlkoxide, Copper Catalyst2-(3-Alkoxy-4-methylphenyl)acetic acidNucleophilic Aromatic Substitution

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. byjus.com The existing substituents—the bromo, methyl, and acetic acid groups—will direct the position of the incoming electrophile. The methyl group is an ortho, para-director and activating, while the bromo group is also an ortho, para-director but deactivating. The acetic acid group is a meta-director and deactivating. The interplay of these directing effects will determine the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include:

Nitration : Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro (NO₂) group onto the ring. masterorganicchemistry.com

Halogenation : Reaction with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) introduces another halogen atom. libretexts.org

Sulfonation : Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid (SO₃H) group. byjus.com

Friedel-Crafts Alkylation/Acylation : Reaction with an alkyl halide/acyl halide in the presence of a Lewis acid catalyst introduces an alkyl/acyl group. masterorganicchemistry.com

The precise location of substitution will depend on the reaction conditions and the relative activating/deactivating and directing effects of the substituents.

Reaction TypeReagent(s)ElectrophileProduct
NitrationHNO₃, H₂SO₄NO₂⁺Nitro-2-(3-bromo-4-methylphenyl)acetic acid
BrominationBr₂, FeBr₃Br⁺Dibromo-4-methylphenyl)acetic acid
SulfonationH₂SO₄, SO₃SO₃Sulfo-2-(3-bromo-4-methylphenyl)acetic acid
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺Acyl-2-(3-bromo-4-methylphenyl)acetic acid

Oxidation Reactions of the Methyl Group

The methyl group on the phenyl ring of this compound can be oxidized to a carboxylic acid group under strong oxidizing conditions. A common reagent for this transformation is potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidification. This would convert the methyl group to a carboxyl group, resulting in a dicarboxylic acid derivative. Another potent oxidizing agent that can be used is chromic acid (H₂CrO₄), often generated in situ from a chromium(VI) salt and a strong acid.

This oxidation provides a route to synthesize 3-bromo-4-carboxyphenylacetic acid, which could serve as a building block for more complex molecules, such as polymers or metal-organic frameworks. wikipedia.org

Amidation and Other Carboxylic Acid Derivatizations

The carboxylic acid group of this compound can be converted into a variety of other functional groups. One of the most common derivatizations is the formation of amides. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then readily react with an amine to form the corresponding amide. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Other derivatives of the carboxylic acid group that can be synthesized include:

Acid Anhydrides : Formed by the dehydration of two molecules of the carboxylic acid, often using a dehydrating agent like phosphorus pentoxide.

Acyl Halides : As mentioned, these are typically synthesized using reagents like thionyl chloride or phosphorus pentachloride.

Reduction to an Alcohol : The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(3-bromo-4-methylphenyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

These derivatizations significantly expand the synthetic utility of this compound, allowing for its incorporation into a wide array of more complex molecules. mdpi.com

DerivativeReagent(s)Functional Group Transformation
Amide1. SOCl₂ 2. Amine-COOH to -CONH-
Acyl ChlorideSOCl₂-COOH to -COCl
Primary AlcoholLiAlH₄-COOH to -CH₂OH

Biological Activities and Pharmacological Insights of 2 3 Bromo 4 Methylphenyl Acetic Acid and Its Derivatives

Anti-inflammatory and Analgesic Properties

Phenylacetic acid derivatives are well-established as non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Research into related structures, such as 2-substituted 3-acetic acid benzimidazoles and 3-benzoyl-propionic acid, has demonstrated significant analgesic and anti-inflammatory effects. rjpbcs.comresearchgate.net For instance, certain benzimidazole (B57391) acetic acid derivatives showed potent analgesic activity in acetic acid-induced writhing models, a test for peripheral pain, with some compounds exhibiting efficacy comparable to the standard drug indomethacin. rjpbcs.com Similarly, studies on pyridazinone propionamide (B166681) derivatives revealed substantial analgesic and anti-inflammatory activities in vivo, with several compounds tested showing no gastric ulcerogenic effects, a common side effect of traditional NSAIDs. nih.gov

The analgesic activity of various acetic acid derivatives has been quantified in preclinical models. For example, a study on 2-methyl-2-[1-(3-benzoyl-4-substituted-1,4-dihydropyridyl)]acetic acid derivatives showed inhibition of writhing (a pain response) ranging from 27% to 95%, compared to aspirin's 58% inhibition. nih.gov Another study on benzimidazole derivatives noted significant percentage protection in analgesic tests, with the most active compounds providing up to 78.70% protection. rjpbcs.com

Compound ClassAnalgesic Activity (% Protection or Inhibition)Reference CompoundSource
2-methyl-2-[1-(3-benzoyl-4-substituted-1,4-dihydropyridyl)]acetic acid derivatives27-95%Aspirin (58%) nih.gov
2-substituted 3-acetic acid benzimidazole derivativesup to 78.70%Indomethacin rjpbcs.com

The primary mechanism of action for the anti-inflammatory and analgesic effects of NSAIDs, including phenylacetic acid derivatives like diclofenac, is the inhibition of cyclooxygenase (COX) enzymes. researchgate.net These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. researchgate.netmdpi.com By competing with arachidonic acid for the active site of COX enzymes, these drugs reduce prostaglandin (B15479496) synthesis. researchgate.net

While many traditional NSAIDs inhibit both COX isoforms, newer agents are often designed to be more selective for COX-2, the isoform primarily induced during inflammation, to reduce gastrointestinal side effects associated with COX-1 inhibition. researchgate.net Beyond COX inhibition, some anti-inflammatory compounds may also act by inhibiting the activity of TNF-α convertase, an enzyme that releases tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine. acs.org This suggests that derivatives of 2-(3-Bromo-4-methylphenyl)acetic acid could potentially exert their effects through multiple pathways involved in the inflammatory cascade.

Antimicrobial and Antibacterial Activities

Bromo-substituted organic compounds and acetic acid derivatives have been a subject of interest for their antimicrobial properties. Research on para-bromophenoxyacetic acid has shown potent activity against a spectrum of microorganisms, including both bacteria and fungi. propulsiontechjournal.com The presence of the bromo group was suggested to enhance its effectiveness, leading to larger zones of inhibition compared to the standard antibiotic gentamicin. propulsiontechjournal.com The proposed mechanism involves the disruption of microbial cell membranes. propulsiontechjournal.com

Furthermore, other studies have highlighted the antimicrobial potential of various bromo-derivatives. For example, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown activity against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values between 2.5–5.0 mg/mL. nih.gov Similarly, 6-bromoindolglyoxylamide derivatives demonstrated intrinsic antimicrobial activity against Staphylococcus aureus and antibiotic-enhancing properties against the resistant Gram-negative bacterium Pseudomonas aeruginosa. nih.gov The mechanism for the most potent of these compounds was attributed to rapid membrane permeabilization and depolarization. nih.gov

The emergence of extensively drug-resistant (XDR) pathogens, such as Salmonella Typhi (S. Typhi), presents a significant global health challenge. While direct studies on this compound against XDR S. Typhi are limited, research on structurally related compounds provides valuable insights. A recent study synthesized a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives and tested their efficacy against clinically isolated XDR S. Typhi. nih.gov The results were promising, with one derivative, compound 5d , exhibiting the strongest antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 6.25 mg/mL and a Minimum Bactericidal Concentration (MBC) of 12.5 mg/mL. nih.gov

In a different study, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate, a thiophene-based molecule, also showed outstanding action against XDR S. Typhi with an MIC value of 3.125 mg/mL. nih.gov These findings underscore the potential of developing new therapeutic agents containing bromo-aryl moieties to combat multidrug-resistant bacteria.

Compound SeriesMost Potent CompoundTarget StrainMIC (mg/mL)MBC (mg/mL)Source
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamides5dXDR S. Typhi6.2512.5 nih.gov
5-bromothiophene-2-carboxylates4FXDR S. Typhi3.1256.25 nih.gov

Enzyme Inhibition Studies

The ability of a compound to inhibit specific enzymes is a cornerstone of its pharmacological activity. Derivatives of this compound belong to a chemical class that has been explored for the inhibition of various enzymes. For instance, a series of halo-substituted mixed ester/amide-based derivatives were investigated as inhibitors of jack bean urease, an enzyme linked to health problems like peptic ulceration and stomach cancer. semanticscholar.org One compound in the series demonstrated remarkable activity, proving to be a highly potent urease inhibitor. semanticscholar.org

Alkaline phosphatase (ALP) is a metalloenzyme involved in various physiological processes, and its inhibition is an emerging area for therapeutic intervention. researchgate.net While direct studies on the inhibition of ALP by this compound are not prominent in the literature, research on other bromo-substituted heterocyclic compounds has identified potent ALP inhibitors. For example, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were recently evaluated for their ALP inhibitory activities. nih.gov

Kinetic studies on other classes of compounds, such as pyrazolo-oxothiazolidines, have identified non-competitive inhibitors of ALP. nih.gov The inactivation of ALP by N-bromosuccinimide has also been studied, suggesting that specific amino acid residues at the active site are crucial for enzyme activity. nih.gov These studies indicate that molecules containing a bromo-substituent have the potential to interact with and inhibit enzymes like ALP, though the specific efficacy of this compound and its direct derivatives requires further investigation.

Antiproliferative Activity

The search for new anticancer agents has led to the investigation of a wide array of chemical structures, including those related to this compound. Halogenated compounds, particularly those containing bromine, have shown notable antiproliferative activities.

In a study of acridine–thiosemicarbazone derivatives, compounds featuring a bromo-substituent (DL-10) demonstrated activity against the HepG2 human liver cancer cell line with an IC₅₀ value of 20.88 µM. mdpi.com Another derivative in the same series (DL-01) was identified as the most potent against the K-562 leukemia cell line, with an IC₅₀ of 11.45 µM. mdpi.com The mechanism for some of these compounds was linked to the inhibition of human topoisomerase IIα, an enzyme critical for DNA replication in cancer cells. mdpi.com

Similarly, research on 2-oxo-3-phenylquinoxaline derivatives identified compounds with significant antiproliferative effects against colorectal cancer (HCT-116) cells, with IC₅₀ values as low as 26.75 µg/mL. nih.gov These studies suggest that the bromo-phenyl structural motif, as found in this compound, could be a valuable component in the design of novel antiproliferative agents.

CompoundCell LineAntiproliferative Activity (IC₅₀)Source
Acridine–thiosemicarbazone derivative (DL-10)HepG2 (Liver Cancer)20.88 µM mdpi.com
Acridine–thiosemicarbazone derivative (DL-01)K-562 (Leukemia)11.45 µM mdpi.com
2-oxo-3-phenylquinoxaline derivative (7j)HCT-116 (Colorectal Cancer)26.75 µg/mL nih.gov

Interaction with Biological Targets and Signaling Pathways

The therapeutic effects of phenylacetic acid derivatives are rooted in their ability to interact with various biological targets, including receptors and enzymes, thereby modulating cellular signaling pathways. The specific substitutions on the phenyl ring and the acetic acid side chain, such as the bromo and methyl groups in this compound, are crucial in determining the compound's affinity, selectivity, and mode of interaction with these targets. Phenylacetic acid derivatives have been investigated for a range of potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai

Research into structurally related phenylacetic acid derivatives has revealed their capacity to bind to and modulate the activity of specific receptors. These interactions are key to their pharmacological effects.

For instance, a series of phenoxyphenylacetic acid derivatives have been identified as potent and selective antagonists of the Endothelin-A (ET(A)) receptor. nih.gov The ET(A) receptor is involved in vasoconstriction and cell proliferation, and its antagonists are explored for treating cardiovascular diseases. Optimization of these derivatives led to compounds with high in vitro activity, demonstrating that the phenylacetic acid scaffold can be effectively tailored for specific receptor antagonism. nih.gov

Furthermore, other phenylacetic acid derivatives have been developed as agonists for Peroxisome Proliferator-Activated Receptors (PPARs). nih.gov PPARs are nuclear receptors that play a critical role in regulating glucose and lipid metabolism. Agonists of these receptors are used in the treatment of type 2 diabetes. The development of these compounds underscores the versatility of the phenylacetic acid structure in interacting with nuclear receptors and influencing gene transcription. nih.gov

Table 1: Examples of Receptor Interactions by Phenylacetic Acid Derivatives

Derivative Class Target Receptor Activity Potential Therapeutic Area
Phenoxyphenylacetic acids Endothelin-A (ET(A)) Antagonist Cardiovascular Disease

The interaction of small molecules with the active sites of enzymes is a fundamental mechanism of drug action. While specific enzyme inhibition studies on this compound are limited, the activities of its analogs suggest potential interactions.

Derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, which share the bromo-methylphenyl moiety, have been synthesized and evaluated as inhibitors of Alkaline Phosphatase (ALP). mdpi.com One derivative, in particular, showed potent inhibition of human ALP, and molecular docking studies were performed to understand the interactions within the enzyme's active site. mdpi.com This suggests that the bromo-methylphenyl scaffold can be incorporated into molecules designed to target specific enzyme active sites.

The broader class of phenylacetic acid derivatives includes drugs that are known to interact with various enzymes. For example, the drug Dexmethylphenidate, a phenylacetate, is known to be metabolized by carboxylesterase, while Cyclopentolate interacts with cholinesterase. drugbank.com These examples highlight the potential for compounds based on the phenylacetic acid core to engage in enzyme-substrate or enzyme-inhibitor interactions.

Therapeutic Applications in Medicinal Chemistry

The phenylacetic acid framework is a common feature in many established drugs and serves as a valuable building block in the synthesis of new therapeutic agents. mdpi.cominventivapharma.com Derivatives are used as anti-inflammatory agents, antihistamines, and agrochemicals like herbicides and fungicides. ontosight.ai

The therapeutic potential of this compound and its derivatives can be inferred from the applications of closely related molecules.

Anti-inflammatory Agents: A well-known example is Felbinac, a non-steroidal anti-inflammatory drug (NSAID), which is synthesized from the related compound 4-bromophenylacetic acid. wikipedia.org This suggests that brominated phenylacetic acids possess anti-inflammatory potential. Substituted α-halophenylacetic acids have also been specifically developed as anti-inflammatory, antipyretic, and analgesic agents. google.com

Anticancer Agents: The structurally similar compound, 2-(3-bromo-4-methoxyphenyl)acetic acid, is a key intermediate in the synthesis of Combretastatin A-4. nih.gov Combretastatin A-4 is a potent antimitotic agent that inhibits tubulin polymerization, showing significant potential in cancer therapy. This connection highlights the value of bromo-substituted phenylacetic acids as precursors for potent anticancer drugs.

Metabolic Disorders: As mentioned previously, phenylacetic acid derivatives have been successfully developed as PPAR agonists for the treatment of insulin (B600854) resistance and type 2 diabetes by lowering glucose and triglyceride levels. nih.gov

Infectious Diseases: Amide derivatives incorporating the 4-bromo-3-methylphenyl structure have demonstrated antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi, indicating a potential avenue for developing new antibiotics. mdpi.com

The diverse applications of its analogs suggest that this compound is a promising scaffold for the development of novel therapeutic agents across various disease areas.

Table 2: List of Mentioned Compounds

Compound Name
This compound
4-Bromophenylacetic acid
2-(3-Bromo-4-methoxyphenyl)acetic acid
Combretastatin A-4
Dexmethylphenidate
Cyclopentolate
Felbinac

Applications in Organic Synthesis

Role as a Building Block for Complex Molecules

Substituted phenylacetic acids are fundamental building blocks for creating more elaborate molecular structures. researchgate.net The title compound, 2-(3-Bromo-4-methylphenyl)acetic acid, is no exception and is classified as an organic building block for chemical synthesis. bldpharm.com Its structure allows for a variety of chemical transformations. The carboxylic acid group can be converted into esters, amides, or other functional groups, while the aromatic ring can undergo further substitution reactions. The bromine atom is particularly useful, as it can be replaced through various cross-coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds. mdpi.comnih.gov This versatility enables the construction of complex molecular scaffolds from a relatively simple starting material. nih.gov

Intermediate in Pharmaceutical Synthesis

Phenylacetic acid derivatives are important components in many biologically active compounds and pharmaceuticals. mdpi.com Compounds structurally similar to this compound are recognized as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). pharmint.net The general class of α-bromo-phenylacetic acids is widely used as intermediates for synthesizing compounds for the pharmaceutical industry. google.com The presence of the bromo-phenyl moiety is a feature in various synthetic pathways aimed at producing therapeutic agents. For instance, related phenylacetic acid structures have been investigated for their potential in treating diseases like cancer and Alzheimer's. mdpi.com

Precursor for Agrochemicals

The utility of halogenated phenylacetic acid derivatives extends to the agricultural sector. These compounds serve as important intermediates in the production of agrochemically active substances. google.comgoogle.com Specifically, 2-halogenomethylphenyl acetic acid derivatives are precursors in the synthesis of strobilurins, a class of fungicides widely used in agriculture. google.com The specific substitution pattern of this compound makes it a potential precursor for new agrochemicals, where the bromine and methyl groups can be modified to fine-tune the biological activity and physical properties of the final product.

Synthesis of Natural Products and Their Analogs

A closely related compound, 3-bromo-4-methoxyphenylacetic acid, has been successfully employed in the synthesis of several natural products. nih.gov These include the potent antimitotic agent Combretastatin A-4, the marine alkaloid Verongamine, and model systems of the antibiotic Vancomycin. nih.gov The synthetic routes often utilize the phenylacetic acid moiety to construct the core structure of the natural product. This demonstrates the potential of bromo-substituted phenylacetic acids, including this compound, as starting materials for the total synthesis of complex natural products and their structurally modified analogs, which can lead to the discovery of new therapeutic agents. nih.gov

Development of New Functional Materials

The application of this compound extends beyond life sciences into materials science. Carboxylic acids are frequently used as organic "linkers" or "struts" to create metal-organic frameworks (MOFs). wikipedia.org MOFs are a class of porous, crystalline polymers with a wide range of potential applications, including gas storage, separation, and catalysis. wikipedia.org The rigid structure of the phenylacetic acid and the potential for the carboxylic acid group to coordinate with metal ions make it a candidate for the synthesis of new MOFs. The bromine and methyl substituents on the phenyl ring could be used to modify the properties of the resulting framework, such as pore size and functionality, leading to the development of novel functional materials with tailored characteristics. wikipedia.org

Environmental Considerations and Impact Mechanistic Aspects Only

Degradation Pathways of Halogenated Phenylacetic Acids in the Environment

The persistence of a halogenated phenylacetic acid in the environment is largely determined by its susceptibility to abiotic and biotic degradation processes. These pathways dictate the compound's environmental half-life and the nature of any transformation products.

Photolytic degradation, or photodegradation, involves the breakdown of molecules by absorbing light energy, typically from sunlight. For halogenated aromatic compounds, the carbon-halogen bond can be a primary target for photolysis. The presence of a bromine atom on the phenyl ring of 2-(3-Bromo-4-methylphenyl)acetic acid suggests a potential for photodegradation. The energy from UV radiation can be sufficient to cleave the carbon-bromine (C-Br) bond, a process known as photodehalogenation. This initial step would likely result in the formation of a phenyl radical and a bromine radical. The phenyl radical could then abstract a hydrogen atom from the surrounding medium (e.g., water) to form 2-(4-methylphenyl)acetic acid. Photochemical methods are being explored as milder alternatives for the degradation of other halogenated compounds. nih.gov It has been demonstrated that photoactivated bromine can attack C-F bonds in per- and poly-fluoroalkyl substances (PFAS), suggesting that similar mechanisms could be relevant for brominated compounds. nih.gov Studies on brominated flame retardants have also shown that UV exposure can lead to degradation, primarily affecting the compound's surface. researchgate.net

Table 1: Potential Photolytic Degradation Steps for Halogenated Phenylacetic Acids

StepProcessDescriptionPotential Products
1Photon AbsorptionThe aromatic ring or the C-Br bond absorbs UV radiation from sunlight.Excited-state molecule
2Homolytic Cleavage (Photodebromination)The absorbed energy leads to the breaking of the carbon-bromine bond.Aryl radical, Bromine radical
3Hydrogen AbstractionThe highly reactive aryl radical abstracts a hydrogen atom from a donor molecule in the environment (e.g., water, organic matter).Dehalogenated phenylacetic acid derivative
4Secondary ReactionsFurther degradation of the aromatic ring or side chain may occur through continued light exposure or reaction with other photochemically generated species like hydroxyl radicals.Ring-opened products, smaller organic acids, CO2

Microbial degradation is a key process in the environmental breakdown of organic compounds. Bacteria, in particular, have evolved diverse catabolic pathways for aromatic molecules. The degradation of phenylacetic acid (PAA) is a well-studied model for the catabolism of such compounds. nih.gov Bacterial pathways for PAA degradation typically involve the activation of the acid to its coenzyme A (CoA) thioester, phenylacetyl-CoA. nih.gov This intermediate then enters a central metabolic pathway where the aromatic ring is opened and ultimately mineralized to intermediates of the tricarboxylic acid (TCA) cycle. researchgate.net

For a halogenated compound like this compound, a crucial initial step would be dehalogenation. Microorganisms can perform dehalogenation through various enzymatic reactions. Once the bromine atom is removed, the resulting 2-(4-methylphenyl)acetic acid could potentially enter a catabolic pathway similar to that of PAA. The evolution of PAA degradation pathways appears to involve frequent lateral gene transfer among bacteria, suggesting a wide distribution of these catabolic genes in the environment. nih.gov

Table 2: Key Enzymatic Steps in the Potential Microbial Degradation of Halogenated Phenylacetic Acid

Enzymatic StepEnzyme Class (Example)FunctionRelevance to Halogenated PAA
DehalogenationDehalogenaseCatalyzes the cleavage of the carbon-halogen bond. This is a critical initial step for detoxification and subsequent degradation.Removal of the bromine atom from the aromatic ring.
ActivationPhenylacetate-CoA LigaseActivates the phenylacetic acid molecule by attaching Coenzyme A, forming a thioester. nih.govPrepares the dehalogenated intermediate for ring cleavage.
Ring Epoxidation/HydroxylationMonooxygenase / DioxygenaseIntroduces oxygen atoms into the aromatic ring, destabilizing it and preparing it for cleavage.A common strategy in aerobic degradation of aromatic compounds.
Ring CleavageDioxygenaseBreaks the aromatic ring to form aliphatic dicarboxylic acids.The key step in converting the cyclic structure to linear intermediates.
Central MetabolismVarious (e.g., Dehydrogenases, Hydratases)Further breakdown of the aliphatic intermediates to enter central metabolic pathways like the TCA cycle.Complete mineralization of the carbon skeleton.

Potential for Environmental Transport and Distribution

The transport and distribution of a chemical in the environment are governed by its physicochemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil, sediment, and atmospheric particles. For halogenated organic compounds, these factors determine whether they remain localized or undergo long-range transport. nih.gov

Halogenated flame retardants, for example, are often found adsorbed to fine atmospheric aerosols, which can have long atmospheric residence times, facilitating long-range transport. nih.gov The distribution of these compounds can show seasonal and spatial differences, often linked to particulate matter levels. nih.gov While this compound is not a flame retardant, its halogenated aromatic structure suggests that similar principles of partitioning would apply. Its carboxylic acid group will increase its water solubility, particularly at neutral or alkaline pH where it will exist as a carboxylate anion. However, the brominated phenyl group is hydrophobic, which will drive partitioning to organic matter in soil and sediment. The balance between its solubility and hydrophobicity will dictate its mobility in aquatic and terrestrial systems.

Table 3: Physicochemical Properties Influencing Environmental Transport

PropertyInfluence on TransportRelevance for this compound
Water SolubilityHigh solubility enhances transport in surface water and groundwater.The carboxylic acid group enhances solubility, especially in its deprotonated form at environmental pH.
Octanol-Water Partition Coefficient (Kow)Indicates the tendency to partition into organic phases (e.g., lipids, soil organic matter). High Kow suggests bioaccumulation potential and strong adsorption to soil/sediment.The brominated methylphenyl group contributes to a higher Kow, favoring sorption over transport in the aqueous phase.
Vapor PressureDetermines the likelihood of volatilization into the atmosphere. Higher vapor pressure facilitates atmospheric transport.As a carboxylic acid, it likely has a low vapor pressure, limiting long-range atmospheric transport in the gas phase.
Adsorption to Particulates (Koc)High adsorption to soil organic carbon (Koc) or atmospheric particles reduces mobility in water but can facilitate transport via erosion or atmospheric dust. nih.govThe hydrophobic aromatic ring suggests a potential for significant adsorption to organic matter.

Ecological Relevance of Related Halogenated Acetic Acid Compounds

Haloacetic acids (HAAs) are a class of compounds found in aquatic environments, originating from both natural and anthropogenic sources. researchgate.netresearchgate.net They are commonly formed as byproducts of water disinfection when chlorine reacts with natural organic matter. gov.nl.cathermofisher.com Although structurally simpler than this compound, HAAs provide a relevant model for the potential ecological impact of halogenated acetic acid derivatives.

HAAs are environmental contaminants found in aquatic ecosystems worldwide. researchgate.net Concerns have been raised about their potential toxicity. nih.gov Risk assessments have been conducted to evaluate their effects on freshwater organisms, particularly aquatic plants. researchgate.net While studies have suggested that at current environmental concentrations in some regions, HAAs may not pose a significant risk to certain freshwater macrophytes, some compounds like trichloroacetic acid (TCA) can pose a slight risk to phytoplankton. researchgate.net The recalcitrant nature of some HAAs warrants continued environmental monitoring. researchgate.net The presence of these compounds in various environmental compartments, including precipitation, soils, and even conifer needles, highlights their ubiquitous distribution. researchgate.net

Table 4: Summary of Ecological Relevance of Haloacetic Acids (HAAs)

AspectFindingSource Compound ExamplesReference
FormationCommonly formed as disinfection byproducts in drinking water. gov.nl.cathermofisher.comMonochloroacetic acid (MCA), Dichloroacetic acid (DCA), Trichloroacetic acid (TCA), Monobromoacetic acid (MBA) gov.nl.cathermofisher.com
Environmental PresenceUbiquitous contaminants found in aquatic systems, soils, and precipitation. researchgate.netresearchgate.netTCA, DCA, MCA researchgate.netresearchgate.net
Ecological RiskConsidered to pose a low risk to some freshwater plants at current levels, but TCA can be a slight risk to phytoplankton. researchgate.netTCA, Trifluoroacetic acid (TFA) researchgate.net
PersistenceSome HAAs are recalcitrant (resistant to degradation), leading to potential for accumulation. researchgate.netTrifluoroacetic acid (TFA), Chlorodifluoroacetic acid (CDFA) researchgate.net

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of 2-(3-bromo-4-methylphenyl)acetic acid, a compound of interest for pharmaceutical and chemical research, currently relies on established but potentially improvable methods. Future research should focus on developing novel, more efficient, and selective synthetic routes. One promising avenue is the application of the Willgerodt-Kindler reaction, a powerful tool for converting aryl ketones into phenylacetic acids. mdma.chwikipedia.orgresearchgate.net This reaction, when carried out under phase-transfer catalysis (PTC) conditions, has been shown to be highly efficient for a variety of substituted acetophenones, offering good to excellent yields and significantly reduced reaction times. mdma.ch

A plausible synthetic strategy for this compound could start from the commercially available 3-bromo-4-methylacetophenone. The reaction would proceed via a thiomorpholide intermediate, which is then hydrolyzed to the desired phenylacetic acid. This method is known to be tolerant of various functional groups, including halogens and alkyl groups, making it suitable for this specific target molecule. mdma.ch

Another potential route involves the direct bromination of 4-methylphenylacetic acid. A similar compound, 2-(3-bromo-4-methoxyphenyl)acetic acid, has been successfully synthesized through the regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, achieving a high yield. nih.govnih.gov Adapting this methodology to 4-methylphenylacetic acid could provide a direct and efficient pathway to the target compound.

Future synthetic research could explore the parameters outlined in the table below to optimize these routes.

ParameterWillgerodt-Kindler ReactionDirect Bromination
Starting Material 3-Bromo-4-methylacetophenone4-Methylphenylacetic acid
Key Reagents Sulfur, Morpholine, Phase-Transfer Catalyst (e.g., TEBA)Bromine, Acetic Acid
Potential Advantages High efficiency, tolerance of functional groupsDirect conversion, potentially fewer steps
Areas for Optimization Catalyst selection, reaction temperature, reaction timeControl of regioselectivity, solvent effects

In-depth Mechanistic Studies of Biological Activities

While specific biological activities of this compound have not been extensively reported, its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests a potential mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes. jpp.krakow.pl Phenylacetic acid derivatives are known to exhibit anti-inflammatory properties by this mechanism. nih.govmdpi.comresearchgate.net The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. jpp.krakow.plmdpi.com

Future mechanistic studies should therefore investigate the inhibitory potential of this compound against both COX-1 and COX-2 isoforms. A high selectivity for COX-2 is a desirable characteristic for modern anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors. jpp.krakow.plmdpi.com

In vitro assays using purified enzymes or cell-based models can be employed to determine the IC50 values for COX-1 and COX-2 inhibition. Molecular modeling and docking studies could further elucidate the binding interactions of the compound with the active sites of the COX enzymes, providing insights into the structural basis for its activity and selectivity. nih.gov

Exploration of New Therapeutic Applications

Anti-inflammatory and Analgesic Agents: As a potential COX inhibitor, the primary therapeutic application to investigate is in the treatment of inflammatory conditions such as arthritis, and for the management of pain. jpp.krakow.plmdpi.com

Anticancer Agents: Brominated compounds have shown promise as anticancer agents. mdpi.com Therefore, evaluating the cytotoxic effects of this compound against various cancer cell lines is a worthwhile endeavor.

Antimicrobial Agents: The structural features of this compound may also confer antimicrobial properties. Screening against a panel of pathogenic bacteria and fungi could reveal potential applications in treating infectious diseases.

The following table summarizes potential therapeutic areas and the corresponding screening models for future investigation.

Therapeutic AreaScreening ModelKey Endpoints
Inflammation In vitro COX inhibition assays; In vivo models of inflammation (e.g., carrageenan-induced paw edema)IC50 values for COX-1/COX-2; Reduction in paw edema
Cancer Cytotoxicity assays against various cancer cell lines (e.g., MTT assay)IC50 values; Induction of apoptosis
Infectious Diseases Minimum Inhibitory Concentration (MIC) assays against bacteria and fungiMIC values

Design and Synthesis of Advanced Derivatives with Tailored Properties

The structure of this compound provides a versatile scaffold for the design and synthesis of advanced derivatives with potentially enhanced biological activity, improved pharmacokinetic properties, and reduced toxicity. Quantitative Structure-Activity Relationship (QSAR) studies can be a valuable tool in this process, helping to identify the physicochemical properties that are critical for the desired biological effect. mdpi.comnih.govnih.govresearchgate.netresearchgate.net

Future synthetic efforts could focus on several modifications:

Modification of the Phenyl Ring Substituents: The bromine and methyl groups on the phenyl ring can be replaced with other substituents to modulate the electronic and steric properties of the molecule. For instance, introducing electron-withdrawing or electron-donating groups could influence the compound's interaction with its biological target.

Alteration of the Acetic Acid Side Chain: The carboxylic acid group is often crucial for the activity of NSAIDs, but it can also contribute to gastrointestinal side effects. Converting the carboxylic acid to an ester, amide, or other bioisosteres could lead to prodrugs with improved tolerability or altered activity profiles.

Introduction of Heterocyclic Moieties: Incorporating heterocyclic rings into the structure is a common strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties.

The table below outlines potential structural modifications and their intended effects.

Structural ModificationRationalePotential Outcome
Varying Phenyl SubstituentsModulate electronic and steric propertiesEnhanced potency, improved selectivity
Esterification/Amidation of Carboxylic AcidProdrug strategy, alter solubilityImproved oral bioavailability, reduced GI toxicity
Introduction of HeterocyclesIncrease structural diversity, introduce new interactionsNovel biological activities, improved ADME properties

Comprehensive Environmental Fate Modeling and Experimental Validation

Understanding the environmental fate of this compound is crucial for assessing its potential environmental impact. As an aromatic carboxylic acid containing a halogen substituent, its degradation in the environment is expected to proceed through microbial pathways. nih.govfao.orgresearchgate.net

Future research should focus on both computational modeling and experimental validation of its environmental persistence and degradation pathways.

Biodegradation Studies: Experimental studies using microbial consortia from soil or water can be conducted to determine the rate and extent of biodegradation. The identification of metabolic intermediates can help elucidate the degradation pathway. Key enzymatic reactions are likely to involve dehalogenation and cleavage of the aromatic ring. mdpi.comnih.gov

Photodegradation and Hydrolysis: The stability of the compound under abiotic conditions, such as exposure to sunlight (photodegradation) and its reactivity with water (hydrolysis), should also be investigated.

The following table summarizes the key aspects of environmental fate to be investigated.

Environmental ProcessExperimental ApproachModeling Approach
Biodegradation Aerobic and anaerobic degradation studies with microbial culturesPrediction of metabolic pathways based on known enzymatic reactions
Photodegradation Exposure to simulated sunlight in aqueous solutionsQuantum yield calculations
Hydrolysis Stability studies at different pH valuesCalculation of hydrolysis rate constants
Environmental Distribution Adsorption/desorption studies in soil and sedimentMultimedia fugacity models

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.